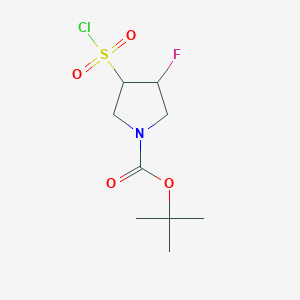![molecular formula C31H48O6 B12428073 (Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid is available in various formulations, including creams, ointments, eye drops, tablets, and injections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fusidic acid can be synthesized through several methods. One common approach involves the fermentation of Fusidium coccineum followed by extraction and purification of the compound. The synthetic route typically includes steps such as fermentation, extraction with organic solvents, and crystallization .
Industrial Production Methods
Industrial production of fusidic acid involves large-scale fermentation processes. The fermentation broth is subjected to extraction using organic solvents like ethyl acetate. The extracted fusidic acid is then purified through crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fusidic acid undergoes various chemical reactions, including:
Oxidation: Fusidic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in fusidic acid.
Substitution: Substitution reactions can introduce new functional groups into the fusidic acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various fusidic acid derivatives with modified functional groups. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .
Scientific Research Applications
Fusidic acid has a wide range of scientific research applications:
Mechanism of Action
Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .
Comparison with Similar Compounds
Fusidic acid is unique among antibiotics due to its specific mechanism of action and its effectiveness against Staphylococcus aureus. Similar compounds include:
Flufenamic acid: Another antibiotic with a different mechanism of action but similar antibacterial properties.
Other tetracyclic triterpenes: Compounds with similar structures but varying pharmacological activities.
Fusidic acid stands out due to its specific binding to elongation factor G and its effectiveness against methicillin-resistant Staphylococcus aureus .
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI Key |
IECPWNUMDGFDKC-WGFOVTNPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)

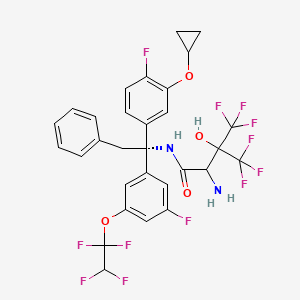
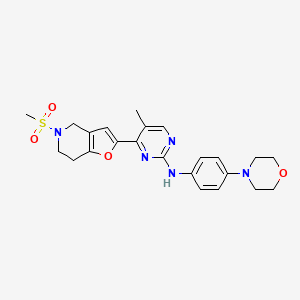
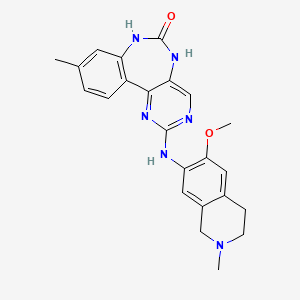
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
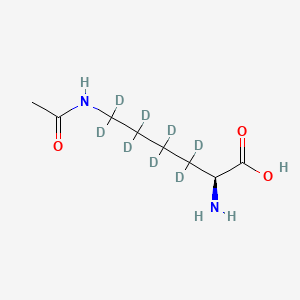
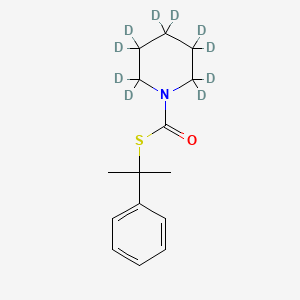
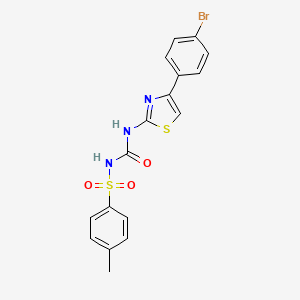
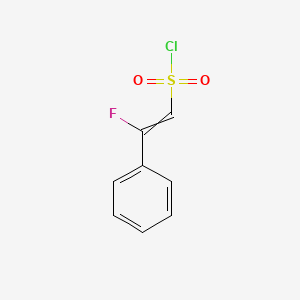
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

